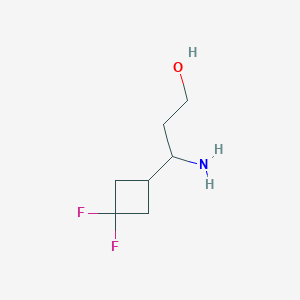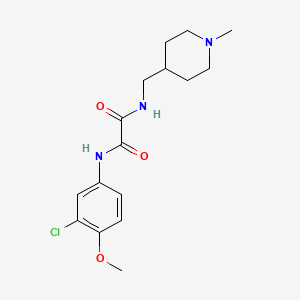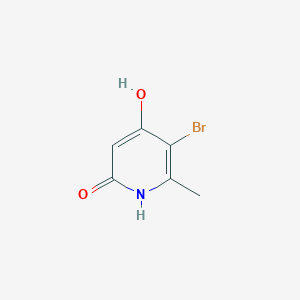
4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" is an organic compound that belongs to the sulfonamide family. This class of compounds is characterized by a sulfonamide functional group attached to an aromatic ring, often used for their antimicrobial properties and as building blocks in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
To synthesize "4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide," a multi-step synthetic route is typically employed:
Nitration and Fluorination: : The preparation begins with the nitration of methylbenzenesulfonamide, followed by fluorination to introduce the fluoro group at the 4-position.
Pyridazine Ring Construction: : The pyridazine ring is formed through a cyclization reaction involving appropriate starting materials to form the 6-oxo-3-phenylpyridazin ring.
Coupling Reaction: : The 6-oxo-3-phenylpyridazinyl group is then coupled with a benzenesulfonamide derivative via an ethyl linker under catalytic conditions.
Industrial Production Methods:
Industrial methods often rely on scalable synthesis involving catalytic processes and optimised reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be utilized to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: : This compound undergoes oxidation to introduce additional oxygen functionalities. Reduction can be used to remove these functionalities or reduce existing ones.
Substitution Reactions: : Nucleophilic and electrophilic substitution reactions are common due to the presence of functional groups such as the fluoro and sulfonamide.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Hydride reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as hydroxide ions (OH-) and electrophiles like alkyl halides (R-X).
Major Products:
Oxidation Products: : Formation of sulfone or other oxygenated derivatives.
Reduction Products: : Formation of reduced sulfonamide or amine derivatives.
Substitution Products: : Introduction of various substituents depending on the reagents used.
Applications De Recherche Scientifique
This compound has significant applications in various scientific fields, including:
Chemistry: : Utilized as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, including antimicrobial properties.
Medicine: : Investigated as a potential pharmaceutical agent due to its sulfonamide backbone, which is known for antibacterial applications.
Industry: : Used in the development of new materials and compounds for various industrial processes.
Mécanisme D'action
The exact mechanism of action of this compound in biological systems involves the inhibition of enzyme activity, particularly those that interact with the sulfonamide group. This can interfere with bacterial cell wall synthesis, leading to antibacterial effects. Molecular pathways often involve disruption of folic acid synthesis in bacteria.
Comparaison Avec Des Composés Similaires
Sulfanilamide: : One of the simplest sulfonamides, known for its antibacterial properties.
Sulfamethoxazole: : Widely used in combination with trimethoprim for treating bacterial infections.
4-fluoro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide: : A structurally similar compound without the methyl group, useful for comparative studies in structure-activity relationships.
The uniqueness of "4-fluoro-3-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide" lies in its specific substituents, which can potentially offer improved efficacy or novel applications compared to its peers.
Propriétés
IUPAC Name |
4-fluoro-3-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-14-13-16(7-8-17(14)20)27(25,26)21-11-12-23-19(24)10-9-18(22-23)15-5-3-2-4-6-15/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUGAQGRIOTEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2-chlorophenyl)methyl]-6-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B2569688.png)



![N-(1-benzylpiperidin-4-yl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide](/img/structure/B2569694.png)


![(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2569700.png)
![2-(3,4-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2569701.png)
methanone](/img/structure/B2569703.png)

![3-(2-chlorophenyl)-5-methyl-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}-1,2-oxazole-4-carboxamide](/img/structure/B2569706.png)
![N-(4-chlorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butyl]benzamide](/img/structure/B2569707.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2569708.png)
